2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide
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Overview
Description
2-(2-(3,4-Dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core substituted with a 3,4-dimethoxyphenyl group and a phenethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrazine core.
Substitution with 3,4-Dimethoxyphenyl Group: The pyrazolo[1,5-a]pyrazine core is then substituted with a 3,4-dimethoxyphenyl group through a nucleophilic aromatic substitution reaction.
Attachment of Phenethylacetamide Moiety: The final step involves the attachment of the phenethylacetamide moiety to the substituted pyrazolo[1,5-a]pyrazine core through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3,4-Dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the aromatic ring or the pyrazolo[1,5-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
2-(2-(3,4-Dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.
Materials Science: The compound’s properties may be explored for applications in materials science, such as the development of novel polymers or coatings.
Chemical Research: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 3-(2,4-Dimethoxyphenyl)pyrazole
- 3-(2,5-Dimethoxyphenyl)pyrazole
Uniqueness
Compared to similar compounds, 2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide is unique due to its specific substitution pattern and the presence of the phenethylacetamide moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-31-21-9-8-18(14-22(21)32-2)19-15-20-24(30)27(12-13-28(20)26-19)16-23(29)25-11-10-17-6-4-3-5-7-17/h3-9,12-15H,10-11,16H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAIURAEVKTIIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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